Atglistatin hydrochloride is classified as a small molecule inhibitor targeting adipose triglyceride lipase. It was developed through a series of chemical modifications aimed at enhancing its inhibitory potency and selectivity against this enzyme. The compound is derived from earlier research on lipase inhibitors, with significant advancements documented in patent literature and scientific studies .
The synthesis of Atglistatin hydrochloride involves several key steps, typically starting from readily available precursors. The synthetic route includes:
The final product is characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and purity .
Atglistatin hydrochloride has a complex molecular structure characterized by specific functional groups that facilitate its interaction with adipose triglyceride lipase. The molecular formula is typically represented as CHClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The three-dimensional conformation of Atglistatin hydrochloride can be visualized through computational modeling techniques, allowing researchers to predict its binding interactions with adipose triglyceride lipase .
Atglistatin hydrochloride primarily functions through competitive inhibition of adipose triglyceride lipase. The mechanism involves:
This inhibition leads to decreased hydrolysis of triglycerides into free fatty acids, thereby affecting lipid mobilization and storage dynamics within adipose tissues.
The mechanism by which Atglistatin exerts its effects involves several biochemical pathways:
Experimental data indicate that treatment with Atglistatin results in significant reductions in plasma free fatty acid concentrations, supporting its role as an effective lipase inhibitor .
Atglistatin hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for understanding how Atglistatin can be formulated for therapeutic use.
Atglistatin hydrochloride has several potential applications in scientific research and clinical settings:
Atglistatin (chemical name: 3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea) emerged from targeted drug discovery efforts to inhibit adipose triglyceride lipase (ATGL), the rate-limiting enzyme catalyzing triglyceride (TG) hydrolysis. Identified via high-throughput screening and medicinal chemistry optimization, Atglistatin exhibits >100-fold selectivity for ATGL over related lipases like hormone-sensitive lipase (HSL), monoglyceride lipase (MGL), and pancreatic lipase [3] [9]. Its potency is highlighted by an IC₅₀ of 0.7 μM in cellular assays and a competitive inhibition mechanism with a Kᵢ of 355 nM [4] [9]. Structurally, Atglistatin features a dimethylurea scaffold critical for binding ATGL’s patatin domain, which houses the catalytic site [3].
Derivative optimization produced analogs like the thiourea compound 9e, which showed enhanced inhibitory activity in vitro [3]. Pharmacological validation confirmed Atglistatin’s efficacy in reducing lipolysis in murine models: Oral or intraperitoneal administration reduced plasma free fatty acids (FFAs) by 50% and glycerol by 62%, confirming systemic target engagement [4] [9]. Crucially, its inability to inhibit human ATGL spurred development of next-generation inhibitors (e.g., NG-497) for clinical translation [1].
Table 1: Key Properties of Atglistatin
Property | Value | Significance |
---|---|---|
Chemical Formula | C₁₇H₂₁N₃O | Determines pharmacokinetic behavior |
Molecular Weight | 283.37 g/mol | Impacts bioavailability and dosing |
IC₅₀ (ATGL Inhibition) | 0.7 μM | Confirms nanomolar potency |
Selectivity | >100-fold vs. HSL, MGL, pancreatic lipase | Minimizes off-target effects |
Solubility | ≥100 mg/mL in DMSO | Facilitates in vitro and in vivo studies |
ATGL (encoded by PNPLA2) hydrolyzes TGs into diacylglycerols (DAGs) and FFAs, serving as the gatekeeper of intracellular lipolysis [2] [5]. Beyond its catabolic role, ATGL acts as a:
ATGL dysfunction is pathogenic across tissues:
Genetic models confirm these links: Zebrafish with atgl knockout develop hyperlipidemia, hyperglycemia, and cardiomyopathy with reduced expression of sarcomere genes (MYH7, TNNT2) [7]. Similarly, adipose-specific ATGL-knockout mice show 80–90% lower FAHFA levels, confirming its biosynthetic role [6].
Table 2: ATGL’s Multifunctional Roles in Lipid Homeostasis
Function | Mechanism | Pathological Consequence of Dysfunction |
---|---|---|
Lipolysis | Hydrolyzes TG → DAG + FFA | Hepatic steatosis, hypertriglyceridemia |
PPARα Activation | FFA-mediated nuclear receptor signaling | Reduced fatty acid oxidation, MASH progression |
FAHFA Biosynthesis | Transacylation of HFAs with TG-derived FAs | Loss of anti-inflammatory lipids, insulin resistance |
Glucose Uptake | TXNIP degradation → GLUT1 translocation | Impaired adipocyte glucose utilization |
ATGL inhibition represents a promising therapeutic strategy for disorders driven by excessive lipolysis and lipotoxicity:
Attenuated intestinal lipid absorption via downregulation of Cd36 and Abaa1 transporters [1].
Cardiomyopathy: ATGL activity depletes cardiac lipid droplets, releasing lipotoxic diacylglycerols and ceramides. Inhibition:
Prevented metabolic cardiomyopathy in zebrafish by maintaining sarcomere structure (MYH7, TNNT2) [7].
Glucose Homeostasis: ATGL fine-tunes glucose uptake via TXNIP degradation, which enhances GLUT1 membrane localization. Inhibiting ATGL reduces glucose uptake and lactate production in adipocytes, suggesting utility in insulin resistance [8].
Table 3: Preclinical Outcomes of ATGL Inhibition
Disorder | Model | Key Effects of ATGL Inhibition |
---|---|---|
MASH/Fibrosis | STAM-HFD mice | ↓ Hepatic TG, ↑ hydrophilic bile acids, ↓ fibrosis |
Cardiomyopathy | Zebrafish ATGL-KO | Preservation of sarcomere genes, ↓ inflammation |
Glucose Uptake | 3T3-L1 adipocytes | ↓ TXNIP degradation, ↓ GLUT1 translocation |
Systemic Lipolysis | C57BL/6J mice | ↓ Plasma FFAs (50%), ↓ glycerol (62%), ↓ TG (43%) |
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9